

HMPL-453: A Technical Guide to its Role in Angiogenesis Inhibition

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For Researchers, Scientists, and Drug Development Professionals

Introduction

HMPL-453, also known as fanregratinib, is a novel, potent, and highly selective small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] The FGFR signaling pathway is a critical regulator of a wide range of cellular processes, including proliferation, differentiation, migration, and survival.[4][5] Aberrant activation of this pathway, through gene amplification, mutations, or chromosomal translocations, has been identified as a key oncogenic driver in a variety of solid tumors.[2][6] Furthermore, dysregulated FGFR signaling is intricately linked to tumor angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[4][6] This technical guide provides an in-depth overview of the preclinical data and methodologies related to HMPL-453's mechanism of action, with a core focus on its role in the inhibition of angiogenesis.

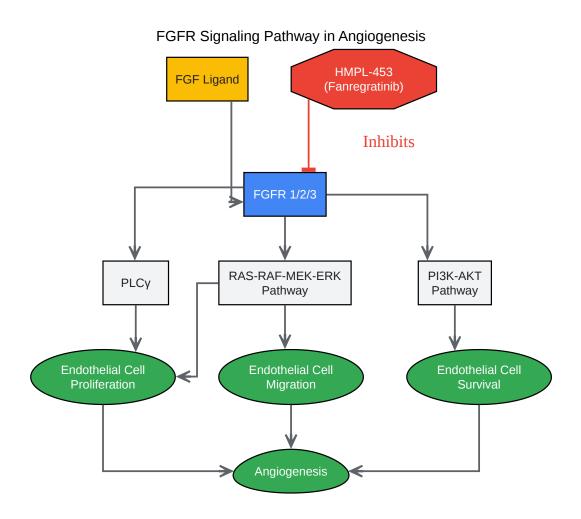
Core Mechanism: Targeting the FGFR Signaling Pathway

The fibroblast growth factor (FGF)/FGFR signaling axis plays a pivotal role in tumor-associated angiogenesis.[6] FGFs, stored in the extracellular matrix, can be released and bind to FGFRs on the surface of endothelial cells, triggering a downstream signaling cascade that promotes their proliferation, migration, and differentiation into new blood vessels.[4][5] HMPL-453 exerts



its anti-angiogenic effects by directly inhibiting the kinase activity of FGFR1, 2, and 3, thereby blocking this signaling cascade at its origin.

Signaling Pathway Diagram



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Caption: FGFR Signaling Pathway in Angiogenesis and Point of Inhibition by HMPL-453.

Quantitative Data



The following tables summarize the key quantitative data from preclinical studies of HMPL-453, demonstrating its potent and selective inhibition of FGFR kinases and its anti-proliferative activity in FGFR-dependent cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of HMPL-453

Target Kinase	IC50 (nM)
FGFR1	1.3
FGFR2	1.3
FGFR3	2.7
VEGFR2 (KDR)	>10,000

Data from a preclinical study presented at a scientific conference.

Table 2: Anti-proliferative Activity of HMPL-453 in FGFR-Altered Cancer Cell Lines

Cell Line	Cancer Type	FGFR Alteration	GI50 (nM)
SNU-16	Gastric Cancer	FGFR2 Amplification	3.9
KATO-III	Gastric Cancer	FGFR2 Amplification	6.8
RT-112	Bladder Cancer	FGFR3 Fusion	12.3
AN3CA	Endometrial Cancer	FGFR2 Mutation	28.5

Data from a preclinical study presented at a scientific conference.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the anti-angiogenic properties of HMPL-453.

In Vitro Kinase Inhibition Assay



Objective: To determine the half-maximal inhibitory concentration (IC50) of HMPL-453 against FGFR kinases.

Methodology:

- Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are used.
- The kinase activity is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
- The assay is performed in a 384-well plate format.
- Each well contains the respective FGFR kinase, a biotinylated poly-Glu-Tyr (4:1) substrate, and ATP.
- HMPL-453 is serially diluted and added to the wells to determine its inhibitory effect.
- The reaction is initiated by the addition of ATP and incubated at room temperature.
- The reaction is stopped by the addition of a solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and an allophycocyanin-streptavidin conjugate.
- The plate is incubated to allow for antibody and streptavidin binding.
- The TR-FRET signal is read on a compatible plate reader.
- IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic model.

Cell Proliferation Assay (GI50 Determination)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of HMPL-453 in cancer cell lines with FGFR alterations.

Methodology:

 Cancer cell lines with known FGFR amplifications, fusions, or mutations are cultured in appropriate media.



- Cells are seeded into 96-well plates and allowed to attach overnight.
- HMPL-453 is serially diluted and added to the cells.
- The cells are incubated with the compound for 72 hours.
- Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay, which
 measures ATP levels as an indicator of metabolically active cells.
- Luminescence is measured using a microplate reader.
- GI50 values are calculated from the dose-response curves using non-linear regression analysis.

Endothelial Cell Tube Formation Assay (General Protocol)

Objective: To assess the effect of HMPL-453 on the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

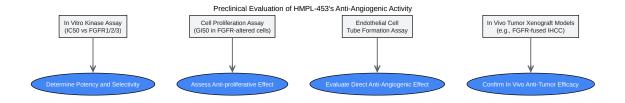
Methodology:

- Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
- A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel®) and allowed to solidify at 37°C.
- HUVECs are harvested and resuspended in a basal medium containing a pro-angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF) or Fibroblast Growth Factor 2 (FGF2).
- HMPL-453 is added to the cell suspension at various concentrations.
- The HUVEC suspension is then seeded onto the solidified basement membrane matrix.
- The plate is incubated at 37°C for 4-18 hours to allow for tube formation.



- The formation of capillary-like structures is visualized and photographed using a microscope.
- Quantitative analysis of tube formation is performed by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

Experimental Workflow Diagram



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Caption: A generalized workflow for the preclinical assessment of HMPL-453's anti-angiogenic properties.

Conclusion

The preclinical data strongly support the role of HMPL-453 as a potent and selective inhibitor of the FGFR signaling pathway. Its ability to directly inhibit FGFR kinases translates into significant anti-proliferative effects in cancer cells with aberrant FGFR signaling. The central role of the FGF/FGFR axis in angiogenesis strongly suggests that HMPL-453's therapeutic efficacy is, at least in part, mediated by the inhibition of new blood vessel formation within the tumor microenvironment. Further studies specifically quantifying the anti-angiogenic effects of HMPL-453 in dedicated in vitro and in vivo models will provide a more complete understanding of its mechanism of action and its full therapeutic potential. The ongoing clinical development of HMPL-453 in FGFR-driven malignancies, such as intrahepatic cholangiocarcinoma, holds promise for patients with these difficult-to-treat cancers.[7][8][9]



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